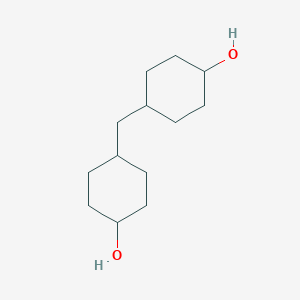

4,4/'-Methylenedi(cyclohexan-1-ol)

Description

Its molecular formula is inferred as C13H24O2 (based on structural analogs in and ), with a molecular weight of approximately 212.33 g/mol. This compound is characterized by its rigid bicyclic structure, which influences its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

CAS No. |

107870-37-1 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |

InChI Key |

WXQZLPFNTPKVJM-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CC2CCC(CC2)O)O |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)O)O |

Synonyms |

[trans(trans)]-4,4'-Methylenebiscyclohexanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenedi(cyclohexan-1-ol) typically involves the hydrogenation of 4,4’-Methylenebis(cyclohexanone). The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methylenedi(cyclohexan-1-ol) follows a similar route but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The catalyst is often recycled to reduce costs and improve efficiency. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenedi(cyclohexan-1-ol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

Oxidation: Formation of 4,4’-Methylenebis(cyclohexanone) or corresponding carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

4,4’-Methylenedi(cyclohexan-1-ol) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-Methylenedi(cyclohexan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4,4'-Methylenedi(cyclohexan-1-ol) and analogous compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 4,4'-Methylenedi(cyclohexan-1-ol) | Not provided | C13H24O2 | ~212.33 | Two cyclohexanol groups, methylene bridge |

| 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-ol | 52314-58-6 | C13H25NO | 211.34 | One amino group, one hydroxyl group |

| 4,4-Dimethylcyclohex-2-en-1-ol | 5020-09-7 | C8H14O | 126.20 | Double bond (cyclohexene), two methyl groups |

| 4-Methoxycyclohexanol | 18068-06-9 | C7H14O2 | 130.19 | Methoxy (-OCH3) substituent |

| Menthol (5-Methyl-2-isopropylcyclohexan-1-ol) | 89-78-1 | C10H20O | 156.27 | Methyl and isopropyl groups |

| 4,4'-Methylenedicyclohexyl diisocyanate | 5124-30-1 | C15H22N2O2 | 262.35 | Two isocyanate (-NCO) groups, methylene bridge |

Sources :

Key Observations:

Functional Groups: The hydroxyl groups in 4,4'-Methylenedi(cyclohexan-1-ol) contrast with the amino group in 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-ol () and the isocyanate groups in 4,4'-methylenedicyclohexyl diisocyanate (). These differences dictate reactivity: amino groups enhance basicity, while isocyanates are highly reactive in polymerization . The methoxy group in 4-Methoxycyclohexanol () reduces acidity compared to hydroxyl groups, altering solubility and hydrogen-bonding capacity.

Conformational Rigidity: The methylene bridge in 4,4'-Methylenedi(cyclohexan-1-ol) introduces steric hindrance and rigidity, similar to 4,4'-methylenedicyclohexyl diisocyanate (). This rigidity may lower solubility in polar solvents compared to monocyclic analogs like menthol .

Physical Properties :

- Menthol () has a lower molecular weight (156.27 g/mol) and higher volatility due to its branched alkyl groups, making it suitable for topical applications. In contrast, 4,4'-Methylenedi(cyclohexan-1-ol) likely has higher melting and boiling points due to stronger intermolecular hydrogen bonding .

Toxicological and Application Comparisons

| Compound | Toxicity Profile | Key Applications |

|---|---|---|

| 4,4'-Methylenedi(cyclohexan-1-ol) | Likely low acute toxicity (inferred from diol analogs) | Potential use in polymers, plasticizers, or pharmaceuticals |

| 4,4'-Methylenedicyclohexyl diisocyanate | High toxicity (respiratory sensitizer) | Polyurethane production |

| Menthol | Generally recognized as safe (GRAS) | Food, cosmetics, analgesics |

| 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-ol | Limited data; possible amine-related toxicity | Pharmaceutical intermediates |

Sources :

- Toxicity: 4,4'-Methylenedicyclohexyl diisocyanate () is hazardous due to its isocyanate groups, whereas 4,4'-Methylenedi(cyclohexan-1-ol) is expected to exhibit lower reactivity and toxicity, akin to cyclohexanol derivatives . Analogous amines, such as 4,4'-methylenebis(cyclohexylamine) (), show moderate toxicity, suggesting that amino-substituted derivatives may require stricter handling than diols.

- Applications: Menthol’s cooling effect () is tied to its interaction with TRPM8 ion channels, a property unlikely in 4,4'-Methylenedi(cyclohexan-1-ol) due to structural differences. The methylene bridge in diisocyanates () enables crosslinking in polymers, suggesting that 4,4'-Methylenedi(cyclohexan-1-ol) could serve as a monomer in polyesters or epoxy resins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.